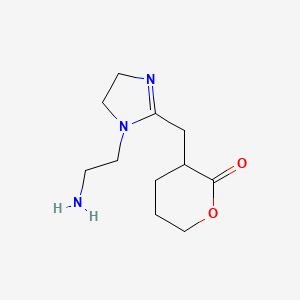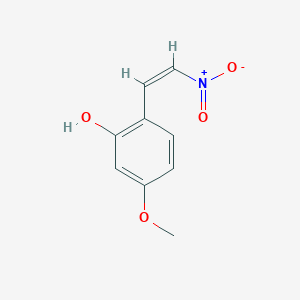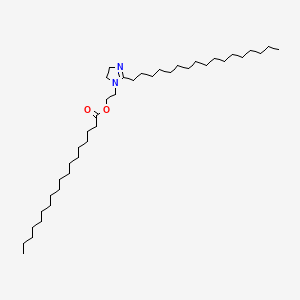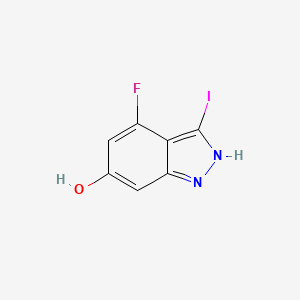![molecular formula C20H22N2O4 B13784372 9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]- CAS No. 67701-36-4](/img/structure/B13784372.png)
9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]- is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound features two hydroxypropylamino groups attached to the anthracenedione core, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]- typically involves the following steps:
Starting Material: The process begins with 9,10-anthracenedione.
Amination: The anthracenedione is reacted with 3-hydroxypropylamine under controlled conditions to introduce the hydroxypropylamino groups at the 1 and 4 positions.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like palladium on carbon to facilitate the amination process. The reaction mixture is heated to a temperature range of 60-80°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Reactors: Large reactors are used to handle the increased volume of reactants.
Continuous Stirring: Continuous stirring and temperature control are maintained to ensure uniform reaction conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropylamino groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the anthracenedione core, converting it to anthracene derivatives.
Substitution: The hydroxypropylamino groups can participate in substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the hydroxypropylamino groups.
Reduction Products: Reduced anthracene derivatives.
Substitution Products: Compounds with substituted functional groups replacing the hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of high-performance materials and coatings.
Wirkmechanismus
The compound exerts its effects through several mechanisms:
DNA Intercalation: The planar structure of the anthracenedione core allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription.
Reactive Oxygen Species (ROS) Generation: The compound can generate reactive oxygen species, leading to oxidative stress and cell damage.
Enzyme Inhibition: It can inhibit certain enzymes involved in cell proliferation, contributing to its anticancer activity.
Vergleich Mit ähnlichen Verbindungen
- 9,10-Anthracenedione, 1,4-bis(methylamino)-
- 9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]-
- 9,10-Anthracenedione, 1-amino-4-hydroxy-
Comparison:
- Uniqueness: The presence of hydroxypropylamino groups in 9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]- imparts unique solubility and reactivity properties compared to its analogs.
- Applications: While similar compounds are also used in dye synthesis and biological research, the specific functional groups in this compound make it particularly suitable for applications requiring enhanced solubility and specific reactivity.
Eigenschaften
CAS-Nummer |
67701-36-4 |
|---|---|
Molekularformel |
C20H22N2O4 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
1,4-bis(3-hydroxypropylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H22N2O4/c23-11-3-9-21-15-7-8-16(22-10-4-12-24)18-17(15)19(25)13-5-1-2-6-14(13)20(18)26/h1-2,5-8,21-24H,3-4,9-12H2 |
InChI-Schlüssel |
LUYYUZYWBTWOFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCCO)NCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,7-Methano-1,3-dioxolo[4,5-E][1,2]oxazepine](/img/structure/B13784296.png)
![Benzenesulfonic acid, 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt](/img/structure/B13784298.png)



![[2-(3-Bromo-phenyl)-ethyl]-(4-trifluoromethyl-pyridin-2-yl)-amine](/img/structure/B13784312.png)
![2-[(4-Chlorophenyl)azo]-1h-imidazole](/img/structure/B13784316.png)
![2,3,4,6-tetrahydro-1H-cyclopenta[c]pyrrol-5-one](/img/structure/B13784320.png)






